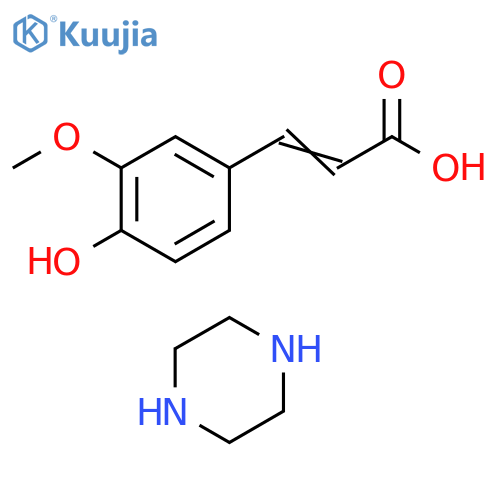Cas no 111945-24-5 (2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)-, compd. with piperazine (1:1) (9CI))

111945-24-5 structure
商品名:2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)-, compd. with piperazine (1:1) (9CI)
CAS番号:111945-24-5
MF:C14H20N2O4
メガワット:280.319603919983
CID:5785889
2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)-, compd. with piperazine (1:1) (9CI) 化学的及び物理的性質
名前と識別子
-
- 2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)-, compd. with piperazine (1:1) (9CI)
-
- インチ: 1S/C10H10O4.C4H10N2/c1-14-9-6-7(2-4-8(9)11)3-5-10(12)13;1-2-6-4-3-5-1/h2-6,11H,1H3,(H,12,13);5-6H,1-4H2
- InChIKey: MUQIDFWDLOFXEP-UHFFFAOYSA-N
- ほほえんだ: C1NCCNC1.C(C1C=CC(O)=C(OC)C=1)=CC(=O)O
2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)-, compd. with piperazine (1:1) (9CI) 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A537922-500g |
Piperazine 3-(4-hydroxy-3-methoxyphenyl)acrylate |
111945-24-5 | 98% | 500g |
$179.0 | 2025-02-26 |
2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)-, compd. with piperazine (1:1) (9CI) 関連文献
-
Si Nga Wong,Yu Chee Sonia Chen,Bianfei Xuan,Changquan Calvin Sun,Shing Fung Chow CrystEngComm 2021 23 7005
111945-24-5 (2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)-, compd. with piperazine (1:1) (9CI)) 関連製品
- 69810-77-1(1-(3-methylphenyl)ethane-1,2-diamine)
- 2172626-40-1(1-(4-amino-2-methylbut-2-enoyl)azetidine-2-carboxamide)
- 52287-46-4(quinoline-2,4-dicarbaldehyde)
- 1805072-92-7(Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)
- 1019552-09-0(2-chloro-N-[(pyridin-4-yl)methyl]aniline)
- 2059988-62-2(2-{3-(methylamino)phenylmethoxy}acetic acid)
- 1461714-74-8(N-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide)
- 64869-63-2((1S,3R)-3-methylcyclohexan-1-amine)
- 941999-71-9(N'-(3,3-diphenylpropyl)-N-(3-nitrophenyl)ethanediamide)
- 1093661-22-3((3R,4R)-pyrrolidine-3,4-dicarboxylic acid)
推奨される供給者
Amadis Chemical Company Limited
(CAS:111945-24-5)2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)-, compd. with piperazine (1:1) (9CI)

清らかである:99%
はかる:500g
価格 ($):161.0